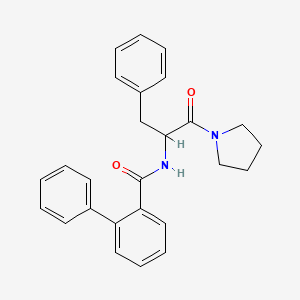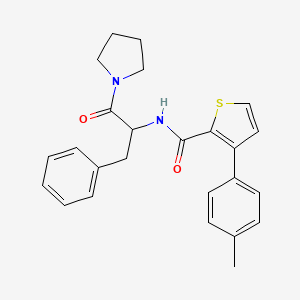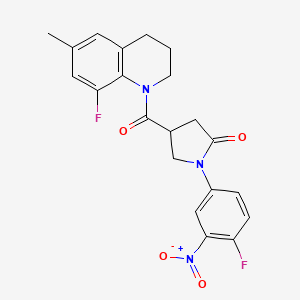
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as DIPA, is a chemical compound that has been synthesized for research purposes. It belongs to the class of pyrazole carboxamides and has been studied for its potential use in treating various diseases.
Mécanisme D'action
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation of using N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is that it may have off-target effects, which could complicate the interpretation of the results.
Orientations Futures
There are several future directions for research on N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its potential use in treating neurological disorders such as Parkinson's disease. Additionally, further research is needed to understand the off-target effects of N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide and how they may impact its use in lab experiments.
Conclusion:
In conclusion, N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is a chemical compound that has been synthesized for research purposes. It has been studied for its potential use in treating various diseases and has been shown to have anti-tumor and anti-inflammatory effects. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. While N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has advantages for lab experiments, it also has limitations, and further research is needed to fully understand its potential uses and off-target effects.
Méthodes De Synthèse
The synthesis of N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 3,5-difluoro-4-iodoaniline with 2-bromo-5-methylpyridine. This reaction produces 3,5-difluoro-4-iodo-N-(5-methylpyridin-2-yl)aniline, which is then reacted with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate product. The final step involves the reaction of the intermediate with hydrazine hydrate to produce N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2IN4O/c1-9-11(8-21-23(9)14-4-2-3-5-20-14)16(24)22-10-6-12(17)15(19)13(18)7-10/h2-8H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTKCNJQPVVRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C(=C3)F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methylphenyl)-3-[4-[(2-methylphenyl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7551931.png)
![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7551942.png)
![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![N-[3-chloro-4-(4-methoxyphenyl)sulfanylphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7551951.png)
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-(3-chlorophenyl)-N-methylpyrazole-4-carboxamide](/img/structure/B7551959.png)
![1-[4-[4-(Benzimidazol-1-yl)benzoyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7551963.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)

![N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)


![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)